Cas no 1804360-15-3 (5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine)

5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H4F3IN2O4/c1-16-6-4(13(14)15)2-3(11)5(12-6)17-7(8,9)10/h2H,1H3
- InChIKey: TXMZCEFKEVWMDR-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C(=C1)[N+](=O)[O-])OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 285
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 77.2
5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029093996-1g |
5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine |
1804360-15-3 | 97% | 1g |
$1,519.80 | 2022-04-02 |
5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridineに関する追加情報
5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine (CAS No. 1804360-15-3)
The compound 5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine, with the CAS registry number CAS No. 1804360-15-3, is a highly functionalized pyridine derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its complex structure, featuring multiple substituents that confer unique electronic and steric properties. The presence of an iodo group at position 5, a methoxy group at position 2, a nitro group at position 3, and a trifluoromethoxy group at position 6 makes it a versatile building block for various chemical transformations.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The nitro group at position 3 is known to enhance the electron-withdrawing effects, which can significantly influence the compound's reactivity and selectivity in biological systems. Meanwhile, the trifluoromethoxy group at position 6 introduces both electron-withdrawing and steric effects, making it an ideal candidate for tuning the pharmacokinetic properties of drugs.
The synthesis of 5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine typically involves multi-step reactions, often utilizing palladium-catalyzed cross-coupling techniques to introduce the iodo group. Researchers have optimized these methods to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications. The use of microwave-assisted synthesis has also been explored to accelerate reaction times while maintaining product quality.
In terms of applications, this compound has been employed as an intermediate in the construction of heterocyclic frameworks with diverse functionalities. Its ability to undergo various nucleophilic aromatic substitutions and coupling reactions makes it a valuable precursor for designing advanced materials with tailored electronic properties. For instance, derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their favorable emission characteristics.
The electronic properties of 5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine have been extensively studied using computational chemistry methods such as density functional theory (DFT). These studies reveal that the compound exhibits a high degree of conjugation across its aromatic ring system, which contributes to its stability and reactivity under different conditions. The interplay between the electron-withdrawing groups (nitro and trifluoromethoxy) and the electron-donating methoxy group creates a unique balance that can be exploited in various chemical transformations.
From an environmental perspective, researchers have also evaluated the biodegradation pathways of this compound under simulated environmental conditions. Results indicate that while it is relatively stable under ambient conditions, controlled degradation can be achieved through advanced oxidation processes or enzymatic catalysis. This information is crucial for assessing its potential impact on ecosystems during industrial applications.
In summary, 5-Iodo-2-methoxy-3-nitro-6-(trifluoromethoxy)pyridine (CAS No. 1804360-15-3) stands out as a multifaceted molecule with promising applications across multiple disciplines. Its complex structure allows for a wide range of chemical modifications, making it an invaluable tool for advancing modern chemical research.
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